molecular formula C18H23N3OS B5508937 4-(1-methyl-1H-imidazol-2-yl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine

4-(1-methyl-1H-imidazol-2-yl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine

Cat. No. B5508937
M. Wt: 329.5 g/mol
InChI Key: ODLHJJNGEXFMQH-UHFFFAOYSA-N
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Description

The compound is structurally related to heterocyclic compounds that incorporate imidazole, benzothiazole, and piperidine rings. These moieties are known for their significance in pharmaceutical and material science due to their versatile chemical properties and biological activities.

Synthesis Analysis

Synthesis of complex molecules involving imidazole, benzothiazole, and piperidine units often employs multi-step synthetic routes. Techniques may include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation, and cyclization reactions for the construction of heterocyclic cores. For example, Rossi et al. (2014) discussed the palladium-catalyzed direct C–H arylation of heteroarenes, including synthesis strategies for biologically active compounds with heteroaromatic cores (Rossi et al., 2014).

Scientific Research Applications

NMDA Receptor Ligands

Compounds structurally related to the query show promise as NMDA receptor ligands. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. Such compounds have potential applications in neurological studies, particularly in models of Parkinson's disease due to their ability to potentiate the effects of L-DOPA in rat models (Wright et al., 1999).

Anaplastic Lymphoma Kinase Inhibitors

Another area of application is in the development of novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. Compounds with modifications to improve stability in plasma and optimize pharmacokinetics have shown promise in efficacy studies in mice, indicating potential for therapeutic applications (Teffera et al., 2013).

Serotonin 5-HT2 Antagonists

Substituted indoles, including those with piperidine and imidazole structures, have been synthesized and evaluated as serotonin 5-HT2 antagonists. These compounds have shown potential in treating conditions influenced by serotonin receptors, demonstrating significant activity in rat models. Their development is guided by the structure-activity relationship, optimizing for receptor affinity and selectivity (Andersen et al., 1992).

Synthesis of Novel Derivatives

Research also encompasses the synthesis of novel derivatives through chemical reactions involving compounds with similar structures. For example, benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized, illustrating the chemical versatility and potential for generating new compounds with diverse biological activities (Goli-Garmroodi et al., 2015).

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20-11-8-19-17(20)13-6-9-21(10-7-13)18(22)16-15-5-3-2-4-14(15)12-23-16/h8,11-13H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHJJNGEXFMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=C4CCCCC4=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-2-yl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine

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